Hexamethylene diamine terephthalate

Description

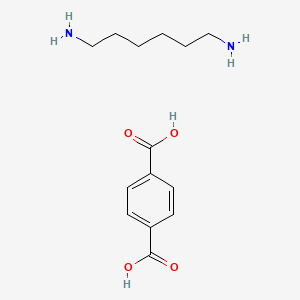

Hexamethylene diamine terephthalate (HDT) is a critical monomer in synthesizing semi-aromatic polyamides and polyesters. It is formed by the reaction of hexamethylene diamine (HMD) with terephthalic acid (TPA) . HDT-based polymers, such as nylon 6T (poly(hexamethylene terephthalamide)), exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for high-performance engineering plastics . Notably, HDT is a petroleum-derived compound, but its integration into bio-based polymers is an emerging research focus .

Properties

CAS No. |

3160-86-9 |

|---|---|

Molecular Formula |

C14H22N2O4 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

hexane-1,6-diamine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2 |

InChI Key |

CSVBIURHUGXNCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCN)CCN |

Related CAS |

24938-03-2 3160-86-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene diamine terephthalate is typically synthesized through a polycondensation reaction between hexamethylene diamine and terephthalic acid. The reaction is carried out under high temperature and pressure conditions to facilitate the formation of the polymer chain. The process involves the removal of water molecules as a byproduct, which is a characteristic of condensation polymerization .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous polymerization reactors. The raw materials, hexamethylene diamine and terephthalic acid, are fed into the reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene diamine terephthalate primarily undergoes polycondensation reactions. it can also participate in other types of chemical reactions such as oxidation, reduction, and substitution, depending on the functional groups present in the polymer chain .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amine groups in this compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce any oxidized functional groups back to their original state.

Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups, with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include modified polyamides and polyesters with altered physical and chemical properties, which can be tailored for specific applications .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Polymer Synthesis: Hexamethylene diamine terephthalate serves as a precursor for synthesizing various high-performance polymers and copolymers. Its ability to form strong bonds enhances the mechanical properties of the resulting materials.

2. Biology:

- Biomedical Applications: Derivatives of this compound are being explored for use in drug delivery systems and tissue engineering scaffolds. These applications leverage the compound's biocompatibility and potential for biodegradability.

3. Medicine:

- Medical Devices: Research is ongoing to assess the biocompatibility of materials derived from this compound for medical implants and devices. The focus is on ensuring that these materials do not elicit adverse biological responses when used in vivo.

4. Industry:

- Engineering Plastics: The compound is widely used in producing engineering plastics, fibers, and films due to its excellent thermal resistance and mechanical strength. These materials are crucial in manufacturing components that require durability under stress .

Case Study 1: Upcycling Polyethylene Terephthalate

A study investigated the aminolysis of polyethylene terephthalate waste using hexamethylene diamine as a reagent. The results indicated that this method could effectively convert waste materials into valuable products, showcasing the compound's potential in recycling applications .

Case Study 2: Biomedical Scaffolds

Research on scaffolds made from this compound derivatives demonstrated their effectiveness in supporting cell growth for tissue engineering applications. The scaffolds exhibited favorable mechanical properties and biocompatibility, making them suitable candidates for regenerative medicine.

Mechanism of Action

The mechanism by which hexamethylene diamine terephthalate exerts its effects is primarily through the formation of strong intermolecular hydrogen bonds between the amine and carboxyl groups. These interactions contribute to the compound’s high melting point, mechanical strength, and thermal stability. The molecular targets and pathways involved include the polymerization process, where the monomers react to form long polymer chains with repeating units .

Comparison with Similar Compounds

Nylon 6T (Poly(hexamethylene terephthalamide))

Nylon 6T, synthesized from HDT, is a semi-aromatic polyamide with superior heat resistance (melting point ~370°C) compared to aliphatic nylons like nylon 6 or nylon 66 . However, its reliance on petroleum-based HMD raises sustainability concerns, driving research into bio-based alternatives like 1,5-diaminopentane .

Key Properties:

PA6T/10T Copolymers

PA6T/10T combines HDT with decamethylene diamine and TPA. Compared to PA6T/66 (a blend with nylon 66), PA6T/10T exhibits:

- Enhanced Crystallization Rate: Higher crystallization temperature (+5°C) and narrower crystalline peak half-width (−10.6°C) .

- Improved Thermal-Oxidative Stability: Superior retention of mechanical properties under prolonged heat exposure .

- Applications: High-temperature engineering plastics for electronics and aerospace .

Semi-Aromatic Copolyamides (PA612/6T, PA614/6T)

These copolymers blend aliphatic (e.g., PA612: HMD/dodecanedioic acid) and semi-aromatic (HDT) repeat units. Increasing the HDT content enhances:

MXD6-PA66 Copolymers

MXD6 (poly(m-xylylene adipamide)) blended with PA66 (nylon 66) shows:

Poly(butylene terephthalate) (PBT)

Key differences include:

- Thermal Properties: Lower heat resistance (melting point ~225°C) compared to HDT-based nylons .

- Crystallization Kinetics: Faster crystallization rates enable rapid processing .

- Applications: Electrical insulators, automotive connectors .

Comparative Data Table

| Compound | Melting Point (°C) | Crystallinity | Tensile Strength (MPa) | Key Applications |

|---|---|---|---|---|

| Nylon 6T (HDT-based) | 370 | Moderate | 85–100 | Automotive, electronics |

| PA6T/10T | 320–340 | High | 90–110 | Aerospace, high-temp parts |

| PA612/6T (60:40) | 290 | Low-Moderate | 70–85 | Hydraulic systems |

| MXD6-PA66 (50:50) | 240 | Low | 60–75 | Packaging films |

| PBT | 225 | High | 50–65 | Electrical components |

Data compiled from

Biological Activity

Hexamethylene diamine terephthalate (HDT) is an organic compound formed from the reaction of hexamethylene diamine and terephthalic acid. This compound has garnered attention due to its potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula : C14H22N2O

- Synonyms : this compound

- CAS Number : 3160-86-9

Biological Activity Overview

The biological activity of HDT primarily relates to its interactions with living organisms, including microbial degradation and potential cytotoxic effects. The following sections detail key findings from recent research.

Microbial Interactions

Recent studies have highlighted the role of microbial enzymes in the degradation of polyesters, including those derived from terephthalic acid. Microorganisms can utilize compounds like HDT as substrates, leading to their breakdown into simpler monomers, which can then be assimilated into metabolic pathways.

-

Microbial Degradation :

- Certain bacteria, such as Ideonella sakaiensis, have been identified to degrade polyethylene terephthalate (PET) and related compounds through enzymatic action. These enzymes hydrolyze PET into oligomers and monomers, suggesting that HDT could potentially be subjected to similar microbial degradation processes .

- The enzymatic activity observed includes the breakdown of ester bonds, which is critical for the biological recycling of polyesters .

- Biodegradation Pathways :

Case Study 1: Enzymatic Activity on Polyesters

A study investigated the enzymatic activity of I. sakaiensis on various polyesters, including those containing terephthalate groups. The results indicated that specific enzymes could effectively hydrolyze these compounds, leading to significant reductions in polymer size and potential toxicity .

Case Study 2: Cytotoxicity Assessment

Research assessing the cytotoxic effects of hexamethylene diamine derivatives indicated that exposure could lead to cellular stress responses. In vitro studies demonstrated that hexamethylene diamine (HMDA), a precursor of HDT, could induce changes in gene expression related to stress responses in human cells .

Detailed Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.